![molecular formula C27H27N5O5S B3989563 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3989563.png)
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide
概要
説明
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide is a complex organic compound with a unique structure that includes isoindoline, phenyl, and pyrimidinylsulfamoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the isoindoline core, followed by the introduction of the phenyl and pyrimidinylsulfamoyl groups through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs.
化学反応の分析
Types of Reactions
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
科学的研究の応用
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)propanoic acid
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N,N-trimethylethanaminium
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
Uniqueness
Compared to similar compounds, 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5S/c33-24(30-19-11-13-20(14-12-19)38(36,37)31-27-28-15-6-16-29-27)23(17-18-7-2-1-3-8-18)32-25(34)21-9-4-5-10-22(21)26(32)35/h1-3,6-8,11-16,21-23H,4-5,9-10,17H2,(H,30,33)(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQKDXYRBZICOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B3989482.png)
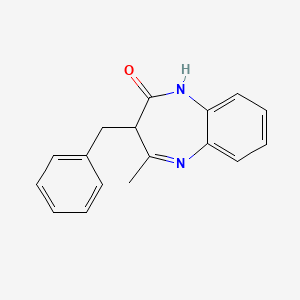
![Ethyl 2-methyl-4-[3-(trifluoromethyl)anilino]quinoline-6-carboxylate;hydrochloride](/img/structure/B3989492.png)
![1-(cyclohexanecarbonyl)-N-[(4-hydroxy-3-methoxyphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B3989495.png)
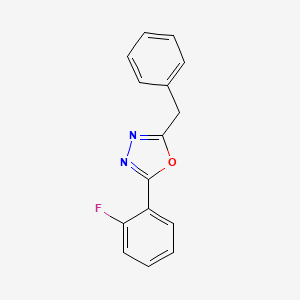
![allyl 2-[3-hydroxy-5-(2-methoxyphenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3989509.png)
![3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B3989516.png)
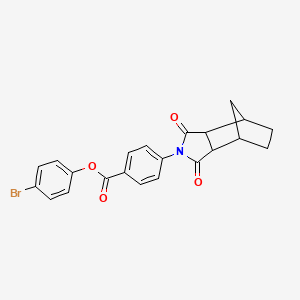
![4-[(5-chloro-2-hydroxyphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B3989519.png)
![1-(4-ethylphenyl)-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3989525.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B3989534.png)
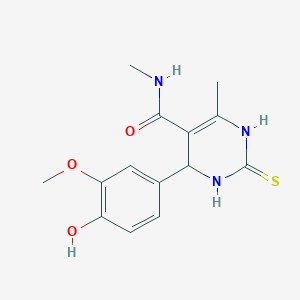
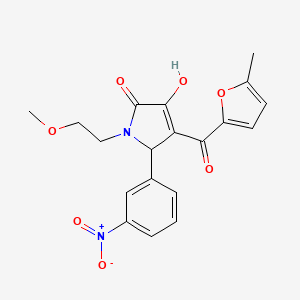
![3-(2-chlorophenyl)-5-(2,3-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3989565.png)
